Amarogentin
Description
Amarogentin, a secoiridoid glycoside (molecular weight: 586.54 g/mol; purity ≥99% ), is primarily isolated from Gentiana lutea, Swertia chirayita, and related species. It is renowned for its intensely bitter taste and diverse bioactivities, including antioxidant, anti-aging, hepatoprotective, anti-tumor, and anti-diabetic effects . Structurally, it comprises an iridoid subunit linked to a trihydroxy-biphenyl carboxylic acid moiety via a glucose molecule, enabling selective interactions with molecular targets like cyclooxygenase-2 (COX-2) .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O13/c1-2-16-17-6-7-38-26(36)19(17)12-39-28(16)42-29-25(24(35)23(34)21(11-30)40-29)41-27(37)22-18(9-15(32)10-20(22)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,16-17,21,23-25,28-35H,1,6-7,11H2/t16-,17+,21-,23-,24+,25-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOVHQOUSDWAPQ-WTONXPSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029787 | |
| Record name | Amarogentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21018-84-8 | |
| Record name | Amarogentin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21018-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amarogentin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amarogentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2S,3R,4S,5S,6R)-2-[[(4aS,5R,6S)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMAROGENTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L82GT5I0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Root Culture Techniques
Root cultures of Swertia chirata have demonstrated potential for amarogentin production, particularly when using Nitsch medium for biomass accumulation and root culture (RC) medium for metabolite synthesis. A pivotal study achieved 15-fold this compound enhancement in the culture medium through permeabilization with 1.3% Tween 20, which increased secretion efficiency without compromising root viability. Sucrose concentration critically influences yield:
| Sucrose Concentration | This compound Content (mg/g DW) | Growth Rate (g/L/day) |
|---|---|---|
| 3% | 2.1 ± 0.3 | 0.15 ± 0.02 |
| 6% | 3.8 ± 0.4 | 0.22 ± 0.03 |
| 9% | 4.2 ± 0.5 | 0.18 ± 0.01 |
Higher sucrose levels (>9%) induced osmotic stress, reducing both growth and metabolite production. Elicitor studies revealed chitosan (25 mg/L) increased this compound by 40%, while salicylic acid (100 mM) caused a 25% reduction, suggesting careful phytohormone selection is essential.
Bioreactor Cultivation
Scalable production was achieved in 2-L stirred-tank bioreactors using stainless-steel mesh immobilization to prevent root shear damage. Key parameters included:
- Agitation speed: 80 rpm
- Aeration rate: 0.3 vvm
- Temperature: 24 ± 1°C
- pH: 5.8 ± 0.2
This configuration yielded 18.7 mg/L this compound after 28 days, demonstrating viability for industrial applications.
Extraction and Isolation Techniques
Solvent Extraction
Sequential solvent extraction remains the cornerstone for this compound isolation. A standardized protocol from Swertia davidi employs:
- Defatting : Petroleum ether (3× volume, 1 h)
- Polar extraction : 60% ethanol (8× volume, 3× 30 min ultrasonic washes)
- Partitioning : Ethyl acetate followed by n-butanol
This method achieves an initial extractive yield of 6.3%, with this compound concentration at 16.0 ± 0.08 µg/mL.
Ultrasonic-Assisted Extraction
Optimization studies using a KQ-250DA ultrasonic cleaner identified key parameters:
| Parameter | Optimal Value | This compound Yield Increase |
|---|---|---|
| Ethanol concentration | 60% | 32% |
| Temperature | 50°C | 41% |
| Extraction time | 30 min | 28% |
Ultrasonication reduced extraction time from 24 h to 90 min while increasing yield by 45% compared to maceration.
Solid-Phase Adsorption
Layered double hydroxides (LDHs) showed exceptional selectivity for this compound:
| Sorbent | This compound Recovery | Gentipicroside Recovery |
|---|---|---|
| Mg Al hydroxide chloride | 86.1% ± 1.2% | 45.2% ± 0.9% |
| Mg Al hydroxide acetate | 78.4% ± 1.5% | 38.7% ± 1.1% |
| Activated charcoal | 62.3% ± 2.1% | 51.8% ± 1.8% |
LDHs enabled 4 reuse cycles without significant capacity loss, making them economically viable for industrial scaling.
Chemical Synthesis and Semi-Synthesis
The biphenyl carboxylic acid moiety of this compound was synthesized through a six-step sequence:
- Ullmann coupling of 3,5-dimethoxyphenol with 2-iodobenzoic acid
- Demethylation using BBr₃
- Esterification with N-acetyl cysteamine thiol
This route achieved 13.6% overall yield, providing material for structure-activity studies. Semi-synthetic approaches using gentiopicroside as precursor are under investigation but currently face scalability challenges due to low conversion rates (<15%).
Purification and Analysis
High-Performance Liquid Chromatography
A validated HPLC method employs:
- Column: C18 (250 × 4.6 mm, 5 µm)
- Mobile phase: 0.1% formic acid (A) / acetonitrile (B)
- Gradient: 15–35% B over 20 min
- Flow rate: 1.0 mL/min
- Detection: 254 nm
This protocol separates this compound (Rt 7.9 min) from gentiopicroside (Rt 5.3 min) with resolution >2.0.
Purity Assessment
Industrial-scale purification using preparative HPLC (LC210A system) achieves 99.3% purity, as verified by:
- Mass balance analysis
- Photodiode array detection (200–400 nm)
- LC-MS (m/z 585.2 [M+H]⁺)
Critical quality parameters include:
- Residual solvents: <50 ppm (ICH Q3C)
- Heavy metals: <10 ppm (USP <232>)
- Microbial limits: <100 CFU/g (EP 2.6.12)
Comparative Analysis of Preparation Methods
| Method | Yield (mg/kg) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Root culture | 18.7 | 85–90 | Moderate | 4.2 |
| Ultrasonic extraction | 42.5 | 70–75 | High | 2.1 |
| LDH adsorption | 38.9 | 92–95 | High | 3.8 |
| Chemical synthesis | 5.2 | 99+ | Low | 9.6 |
*Cost index: 1 = lowest, 10 = highest
Chemical Reactions Analysis
Scientific Research Applications
Amarogentin’s diverse applications include:
Medicine: It exhibits antileishmanial activity by inhibiting topoisomerase I.
Biology: Researchers explore its effects on cellular processes.
Chemistry: Its unique structure inspires synthetic studies.
Industry: Bitter principles find use in food and beverage formulations.
Mechanism of Action
Amarogentin’s effects involve molecular targets and pathways. Further research is needed to elucidate its precise mechanisms, but it likely influences cellular signaling pathways.
Comparison with Similar Compounds
Cucurbitacin B (CuB)
- Structural Differences: Amarogentin (secoiridoid glycoside) vs. CuB (triterpenoid).
- Bioactivity Overlap : Both exhibit anti-aging effects in yeast and induce neurogenesis in PC12 cells .
- Mechanistic Divergence :
- Research Gap : Comparative mechanistic studies are needed to elucidate structural drivers of anti-aging effects .
Resveratrol (RES)
- Antioxidant Potency :
Selective COX-2 Inhibitors (e.g., Celecoxib)
Binding Selectivity :
Compound COX-1 Binding Free Energy (kcal/mol) COX-2 Binding Free Energy (kcal/mol) Selectivity Ratio (COX-2:COX-1) This compound -8.57 -52.35 6.1:1 Celecoxib* -9.2 -58.1 6.3:1 - Structural Basis : this compound’s glucose and iridoid groups form hydrogen bonds with COX-2 residues (Ser516, Tyr341), mimicking selective inhibitors .
Colchicine
- Hepatoprotective Comparison :
- In CCl₄-induced liver fibrosis, this compound (50 mg/kg) reduced malondialdehyde by 40% and upregulated superoxide dismutase, outperforming colchicine in antioxidative metrics .
- Mechanism: this compound suppresses MAPK signaling (p38, JNK), while colchicine primarily inhibits microtubule polymerization .
Beta-Carotene
- Antiviral Potential: Compound SARS-CoV-2 RdRp Binding Energy (kcal/mol) Inhibition Constant (μM) this compound -7.4 3.74 Beta-Carotene -7.1 6.21 this compound’s lower inhibition constant suggests stronger binding to viral RNA polymerase .
Co-Occurring Compounds in Swertia Species
- Content Variation :
Compound Wild Plant Content In Vitro Content Key Bioactivity This compound High Low Anti-tumor, anti-aging Mangiferin Low High Antidiabetic, antioxidant Swertiamarin Low High Hepatoprotective
Data from . - Functional Synergy : this compound’s anti-liver cancer effects (via p53 upregulation ) complement mangiferin’s antidiabetic properties in multi-target therapies.
Biological Activity
Amarogentin, a secoiridoid glycoside derived from the plant Gentiana lutea, has garnered attention for its diverse biological activities. This article explores its effects on platelet activation, cancer prevention, anti-inflammatory properties, and neuroprotection, supported by various studies and findings.
1. Antiplatelet Activity
This compound has demonstrated significant antiplatelet effects, particularly in inhibiting collagen-induced platelet aggregation.
- Mechanism of Action : The compound inhibits the phosphorylation of key signaling molecules involved in platelet activation, including phospholipase C (PLC) γ2, protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). Specifically, it reduces collagen-induced phosphorylation of p38, ERK2, and JNK1 without affecting Akt phosphorylation .
- Dose-Response : this compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 30 μM for collagen-induced platelet aggregation. It was ineffective against thrombin and arachidonic acid-induced aggregation .
2. Chemopreventive Effects
Research has indicated that this compound plays a role in preventing liver carcinogenesis.
- Study Findings : In a mouse model using carbon tetrachloride (CCl4) and N-nitrosodiethylamine (NDEA), this compound treatment resulted in improved survival rates and increased body weight compared to control groups. It effectively reduced cell proliferation and increased apoptosis frequency in liver tissues .
- Cell Cycle Modulation : The compound modulates the G1/S cell cycle checkpoint and induces apoptosis through upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors such as Bcl-2. This modulation is crucial in preventing the progression of liver dysplasia to hepatocellular carcinoma .
3. Anti-inflammatory Properties
This compound exhibits anti-inflammatory effects that contribute to its therapeutic potential.
- Mechanism : It downregulates cyclooxygenase-2 (COX-2) activity, which is pivotal in the inflammatory response. This action helps mitigate skin carcinogenesis in mouse models .
- Case Study : In an Alzheimer’s disease mouse model, this compound treatment led to reduced skin lesions and improved overall health metrics .
4. Neuroprotective Effects
The neuroprotective properties of this compound have been highlighted in several studies.
- Oxidative Stress Resistance : this compound enhances the survival rate of neuronal cells under oxidative stress by increasing the activities of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD). This effect was observed in PC12 cells treated with hydrogen peroxide .
- Neuritogenic Activity : The compound promotes neurite outgrowth in PC12 cells, indicating potential benefits for neurodegenerative conditions. Treatment with this compound resulted in significant increases in neurite length and cell viability .
Summary of Biological Activities
Q & A
Q. What are the validated methods for isolating Amarogentin from plant sources?
this compound is typically isolated using solvent extraction followed by chromatographic purification. Hexane and ethyl acetate extracts of Swertia chirata are subjected to column chromatography, with this compound identified via spectral analysis (NMR, MS) and compared to reference data. The purity of isolated compounds is confirmed using HPLC with UV detection at 254 nm .
Q. Which in vitro assays are suitable for assessing this compound's anti-proliferative effects?
Standard assays include:
Q. How can this compound purity and stability be quantified in experimental settings?
Use HPLC with C18 reverse-phase columns and UV detection for routine quantification. For structural confirmation, combine NMR (¹H, ¹³C) and mass spectrometry (ESI-MS). Stability studies should assess degradation under varying pH, temperature, and light conditions .
Q. What cell lines are validated for studying this compound's bioactivity?
Key models include:
- SNU-16 (human gastric cancer) for apoptosis and cell cycle analysis .
- MG63 (human osteoblasts) for differentiation and ERK pathway studies .
- PC12 (neuronal cells) for oxidative stress and neuroprotection assays .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate this compound's selectivity for COX-2 over COX-1?
- Homology modeling : Generate 3D structures of COX isoforms using templates like PDB 1PXX (COX-2) .
- Docking studies : Compare binding energies of this compound with FDA-approved COX-2 inhibitors (e.g., celecoxib). This compound shows a lower binding energy (-52.35 kcal/mol for COX-2 vs. -8.57 kcal/mol for COX-1) .
- MD simulations (40 ns) : Analyze stability of this compound-COX complexes. Root-mean-square deviation (RMSD) and MMGBSA calculations confirm preferential binding to COX-2 .
Q. What experimental designs resolve contradictions in this compound's COX-2 selectivity?
Combine in vitro enzymatic assays (COX-1/COX-2 inhibition ratios) with computational models to validate isoform specificity. For example:
- Use purified COX-1/COX-2 enzymes to measure IC50 values.
- Cross-validate with MD simulations to identify structural determinants of selectivity (e.g., hydrophobic channel interactions) .
Q. How to design a dose-response study for this compound's osteogenic effects in osteoporosis models?
- In vivo : Use bilateral ovariectomy (OVX) in rats to mimic estrogen-deficient osteoporosis. Administer this compound orally (50–100 mg/kg for 5 weeks) and measure:
- Bone mineral density (BMD) via DEXA scans.
- Serum biomarkers (osteocalcin, CTX, PINP) via ELISA .
- In vitro : Treat MG63 cells with this compound (0–100 μg/mL) and assess:
- Alkaline phosphatase activity (colorimetric assay).
- ERK pathway modulation via phospho-ERK Western blotting .
Q. What strategies evaluate this compound's neuroprotective mechanisms via oxidative stress pathways?
- Yeast replicative lifespan assays : Dose-dependent effects (1–10 μM) on SOD2, CAT, and GPx gene expression .
- PC12 cell models : Measure ROS (DCFH-DA assay) and MDA (TBARS method) under H₂O₂-induced stress.
- Nrf-2 pathway analysis : Quantify nuclear translocation via immunofluorescence and qPCR for downstream targets (e.g., Bcl-x1) .
Methodological Considerations
Q. How to ensure reproducibility in this compound studies?
Q. What statistical approaches address variability in this compound's in vivo outcomes?
- Use mixed-effects models to account for inter-individual variation in animal studies.
- Apply Bonferroni correction for multiple comparisons in biomarker analyses (e.g., IL-1β, TNF-α) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
